molecular formula C6H15BrN+ B8474680 3-Bromopropyltrimethylaminium

3-Bromopropyltrimethylaminium

Cat. No.: B8474680
M. Wt: 181.09 g/mol
InChI Key: ZPRBOWQPJKXKDP-UHFFFAOYSA-N
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Description

3-Bromopropyltrimethylaminium is a useful research compound. Its molecular formula is C6H15BrN+ and its molecular weight is 181.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Profile

  • Molecular Formula : C6H15BrN
  • Molecular Weight : Approximately 261.00 g/mol
  • Appearance : White to light yellow powder, soluble in water

Organic Synthesis

Role as a Phase Transfer Catalyst

3-Bromopropyltrimethylammonium is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of ions between hydrophilic and hydrophobic phases, enhancing reaction efficiency. This property is particularly valuable in reactions where reactants are poorly soluble in one phase but soluble in another.

Synthesis of Block Copolymers

The compound has been employed in the synthesis of hydrophilic-hydrophobic block copolymers, which are essential in creating materials with specific properties for applications in drug delivery systems and biomaterials. The mechanism involves the interaction of the quaternary ammonium structure with various reactants, promoting polymerization reactions.

Application Details
Phase Transfer Catalyst Enhances reaction rates by facilitating ion transfer across phases.
Block Copolymer Synthesis Involved in creating materials with tailored properties for biomedical applications.

Antimicrobial Properties

Mechanism of Action

Research indicates that 3-Bromopropyltrimethylammonium exhibits significant antimicrobial activity. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis. This property makes it a candidate for developing disinfectants and antimicrobial coatings.

  • Target Microorganisms : Effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
  • Concentration Range for Activity : Typically effective at concentrations between 50 µM to 100 µM.

Therapeutic Applications

Inhibition of Acetylcholinesterase

Recent studies have explored the compound's potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease.

Study Findings Details
Inhibition Characteristics Demonstrated both reversible and irreversible inhibition based on concentration and exposure time.
Comparative Efficacy Showed significant AChE inhibition compared to other quaternary ammonium compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that 3-Bromopropyltrimethylammonium effectively reduced bacterial viability:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Results : Significant bactericidal activity observed at concentrations ranging from 50 µM to 100 µM.

Case Study 2: Neuroprotective Potential

In vitro studies have indicated that the compound may enhance synaptic transmission by inhibiting AChE:

  • Cell Lines Used : Neuronal cell lines
  • Findings : Increased acetylcholine levels correlated with improved neuronal function.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-bromopropyltrimethylammonium bromide, and how can its purity be optimized?

The synthesis typically involves the quaternization of trimethylamine with 1,3-dibromopropane. Key steps include controlling reaction temperature (≤40°C) to avoid side reactions like polyalkylation and ensuring stoichiometric excess of trimethylamine to maximize yield . Purification via recrystallization in ethanol or acetone is recommended to achieve ≥97% purity, as noted in technical-grade preparations . Characterization should include 1^1H/13^13C NMR to confirm the quaternary ammonium structure and elemental analysis to verify bromide content .

Q. What safety protocols are critical for handling 3-bromopropyltrimethylammonium bromide in the laboratory?

This compound is a skin and respiratory irritant. Safety measures include:

  • Use of nitrile gloves, lab coats, and goggles to prevent direct contact .
  • Work in a fume hood to avoid inhalation of dust/aerosols .
  • Storage in a dry, inert atmosphere (e.g., argon) at room temperature to prevent hydrolysis .
    Emergency protocols: Rinse eyes with water for 15 minutes and seek medical attention if exposed .

Q. Which analytical methods are most reliable for characterizing 3-bromopropyltrimethylammonium bromide?

  • NMR Spectroscopy : 1^1H NMR peaks at δ 3.4–3.6 ppm (N+^+(CH3_3)3_3) and δ 1.8–2.1 ppm (CH2_2Br) confirm the structure .
  • Mass Spectrometry : ESI-MS in positive ion mode shows m/z 261.00 [M-Br]+^+ .
  • Elemental Analysis : Bromide content should match theoretical values (≈61.3% Br) .

Advanced Research Questions

Q. How does the bromide counterion influence the reactivity of 3-bromopropyltrimethylammonium bromide in nucleophilic substitutions?

The bromide ion acts as a leaving group in SN2_2 reactions, but its poor nucleophilicity in polar aprotic solvents (e.g., DMF) can limit reactivity. Catalysis with KI (via in situ generation of iodide) enhances substitution rates, as demonstrated in analogous quaternary ammonium systems . Competing elimination pathways (e.g., E2) are minimized by maintaining low temperatures (<50°C) and using bulky bases like DBU .

Q. What strategies improve regioselectivity in cross-coupling reactions involving 3-bromopropyltrimethylammonium bromide?

Regioselective functionalization at the bromopropyl chain is challenging due to steric hindrance from the trimethylammonium group. Strategies include:

  • Microwave-assisted catalysis : Reduces reaction time and improves selectivity for β-carbon substitutions .
  • Transition-metal catalysis : Pd(PPh3_3)4_4 with chelating ligands (e.g., dppe) directs coupling to the terminal bromide .
    Contradictions in literature reports (e.g., variable yields under similar conditions) may arise from trace moisture or oxygen, necessitating rigorous inert-atmosphere protocols .

Q. How can computational modeling aid in predicting the stability and reaction pathways of this compound?

DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Thermal stability : Decomposition above 200°C via Hofmann elimination, forming trimethylamine and propylene .
  • Reaction barriers : Activation energies for SN2_2 vs. E2 pathways guide solvent/base selection .
    Experimental validation via TGA and kinetic studies is critical, as computational models may underestimate steric effects .

Q. What are the applications of 3-bromopropyltrimethylammonium bromide in synthesizing ionic liquids or phase-transfer catalysts?

Its quaternary ammonium structure makes it a precursor for:

  • Ionic liquids : Anion exchange with PF6_6^- or NTf2_2^- yields hydrophobic ionic liquids for electrochemical applications .
  • Phase-transfer catalysts : Enhances reactions like alkylation or oxidation in biphasic systems (e.g., water/organic) . Challenges include optimizing chain length for substrate compatibility .

Q. Methodological Notes

  • Contradiction Analysis : Discrepancies in reaction yields often stem from impurities in starting materials (e.g., residual protic solvents). Use Karl Fischer titration to confirm anhydrous conditions .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, degassing methods) meticulously, as minor variations significantly impact quaternization efficiency .

Properties

Molecular Formula

C6H15BrN+

Molecular Weight

181.09 g/mol

IUPAC Name

3-bromopropyl(trimethyl)azanium

InChI

InChI=1S/C6H15BrN/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3/q+1

InChI Key

ZPRBOWQPJKXKDP-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCBr

Origin of Product

United States

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